Cas no 1515706-87-2 (2-tert-butyl-1,3-oxazole-4-carbonitrile)

2-tert-Butyl-1,3-oxazole-4-carbonitrile is a specialized heterocyclic compound featuring an oxazole core substituted with a tert-butyl group at the 2-position and a cyano functionality at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The tert-butyl group enhances steric hindrance, influencing selectivity in reactions, while the electron-withdrawing nitrile group offers versatility for further functionalization. Its stability under various conditions and compatibility with diverse reaction pathways make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its nitrile moiety.
2-tert-butyl-1,3-oxazole-4-carbonitrile structure
1515706-87-2 structure
Product Name:2-tert-butyl-1,3-oxazole-4-carbonitrile
CAS No:1515706-87-2
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD30498896
CID:4603381
PubChem ID:82651497
Update Time:2025-10-29

2-tert-butyl-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-1,3-oxazole-4-carbonitrile
    • MDL: MFCD30498896
    • Inchi: 1S/C8H10N2O/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,1-3H3
    • InChI Key: JYBIPHZCCNKYPY-UHFFFAOYSA-N
    • SMILES: O1C=C(C#N)N=C1C(C)(C)C

Computed Properties

  • Exact Mass: 150.079312947g/mol
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.8Ų

2-tert-butyl-1,3-oxazole-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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2-tert-butyl-1,3-oxazole-4-carbonitrile Related Literature

Additional information on 2-tert-butyl-1,3-oxazole-4-carbonitrile

2-tert-butyl-1,3-oxazole-4-carbonitrile (CAS No. 1515706-87-2): A Versatile Chemical Building Block for Modern Applications

2-tert-butyl-1,3-oxazole-4-carbonitrile (CAS No. 1515706-87-2) is a specialized heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This oxazole derivative features a unique molecular structure combining a tert-butyl group with a cyano functionality, making it particularly valuable as a chemical intermediate in organic synthesis.

The growing interest in 2-tert-butyl-1,3-oxazole-4-carbonitrile applications stems from its role in developing novel bioactive compounds. Researchers are actively exploring its potential in creating new drug candidates, especially in areas like kinase inhibitors and anti-inflammatory agents. The compound's oxazole ring system is particularly attractive to medicinal chemists due to its similarity to various natural products and its metabolic stability.

From a chemical properties perspective, 1515706-87-2 demonstrates excellent thermal stability and solubility in common organic solvents. These characteristics make it particularly suitable for multistep synthesis processes. The cyano group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the creation of diverse molecular architectures.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 2-tert-butyl-1,3-oxazole-4-carbonitrile. The pharmaceutical industry particularly values such nitrogen-containing heterocycles for their ability to interact with biological targets. Current research trends focus on optimizing synthetic routes to improve yields and reduce production costs for this valuable chemical building block.

The material science field has also shown interest in oxazole derivatives like 1515706-87-2 for developing advanced functional materials. Their potential applications include organic electronics, where they might contribute to creating more efficient organic semiconductors or light-emitting materials. The compound's rigid structure and electronic properties make it particularly interesting for these applications.

For researchers working with 2-tert-butyl-1,3-oxazole-4-carbonitrile synthesis, several key considerations emerge. The compound typically requires careful handling under inert atmosphere conditions to prevent degradation. Standard analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing both the starting materials and final products in synthetic pathways involving this compound.

The market for specialized chemical intermediates like 1515706-87-2 continues to grow, driven by increasing demand from the pharmaceutical and materials sectors. Suppliers are responding by developing more efficient production methods and improved purification techniques. Quality control remains paramount, with most commercial samples requiring ≥95% purity for research applications.

Environmental and safety considerations for 2-tert-butyl-1,3-oxazole-4-carbonitrile follow standard laboratory chemical protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when handling this compound. Waste disposal should comply with local regulations for nitrile-containing compounds.

Future research directions for 1515706-87-2 may explore its potential in catalysis or as a ligand in metal-organic frameworks. The compound's structural features suggest possible applications in asymmetric synthesis or as a component in molecular recognition systems. These emerging applications could further increase demand for this versatile chemical building block.

For synthetic chemists interested in oxazole chemistry, 2-tert-butyl-1,3-oxazole-4-carbonitrile represents an attractive starting point for various transformations. The tert-butyl group provides steric bulk that can influence reaction outcomes, while the cyano group offers multiple possibilities for further functionalization through reduction, hydrolysis, or cycloaddition reactions.

The analytical characterization of 1515706-87-2 typically reveals distinct spectral features. The oxazole proton appears as a sharp singlet in the 1H NMR spectrum, while the cyano carbon shows a characteristic signal in the 13C NMR spectrum around 115-120 ppm. These features aid in reaction monitoring and product identification during synthetic applications.

Storage recommendations for 2-tert-butyl-1,3-oxazole-4-carbonitrile include keeping the compound in a cool, dry place away from strong oxidizing agents. Most suppliers recommend storage under nitrogen or argon atmosphere to maintain product quality over extended periods. Properly stored material typically maintains stability for several years.

Recent patent literature reveals growing interest in 1515706-87-2 applications, particularly in medicinal chemistry. Several filings describe its use in creating protein kinase inhibitors and other therapeutic agents. This patent activity suggests expanding commercial opportunities for this specialty chemical in the coming years.

Academic interest in oxazole derivatives like 2-tert-butyl-1,3-oxazole-4-carbonitrile continues to grow, with increasing publications in journals focused on heterocyclic synthesis and medicinal chemistry. The compound's versatility makes it valuable for both methodological studies and target-oriented synthesis in academic research settings.

For those sourcing 1515706-87-2, quality indicators include consistent batch-to-batch purity, comprehensive analytical documentation, and reliable supply chain management. Many researchers prefer suppliers who can provide detailed spectroscopic data and certificates of analysis with each shipment to ensure research reproducibility.

The future outlook for 2-tert-butyl-1,3-oxazole-4-carbonitrile appears promising as new applications continue to emerge. Its combination of structural features and synthetic versatility positions it as an important chemical intermediate for both current and future developments in pharmaceutical and materials chemistry research.

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